

A Comparative Guide to the Structure-Activity Relationships of Novel Pentanimidamide Derivatives

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Compound of Interest

Compound Name: *Pentanimidamide*

Cat. No.: *B087296*

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Introduction: The Amidine Moiety as a Privileged Scaffold

The amidine functional group is a cornerstone in medicinal chemistry, recognized for its ability to participate in crucial biological interactions. Its basic nature allows it to exist in a protonated state at physiological pH, facilitating strong ionic and hydrogen bond interactions with biological targets such as enzymes and nucleic acids. This has led to the development of numerous amidine-containing drugs with a wide spectrum of therapeutic applications, including antimicrobial, anticancer, and antihypertensive agents.

This guide will focus on the structure-activity relationships of compounds containing the amidine moiety, with a specific emphasis on how these principles can be applied to the design of novel **pentanimidamide** derivatives. We will explore how modifications to the core structure, linker, and terminal groups of amidine-containing molecules influence their biological activity, drawing on examples from the literature to illustrate these concepts.

Core Structural Features and Their Impact on Activity

The general structure of a simple mono-amidine can be broken down into three key components: the amidine headgroup, a linker, and a tail region. In the case of bis-amidines like pentamidine, two amidine groups are connected by a central linker. Understanding the contribution of each component is crucial for designing effective derivatives.

The Amidine Headgroup: A Key to Target Interaction

The highly basic nature of the amidine group is fundamental to its biological activity. This basicity allows it to be protonated at physiological pH, forming a cation that can engage in strong electrostatic interactions with negatively charged residues in the active sites of enzymes or the phosphate backbone of DNA.

Key SAR Insights:

- **Basicity is Critical:** Replacement of the amidine with less basic groups, such as a carboxylic acid or a primary amide, often leads to a significant loss of activity.
- **Substitution on the Amidine:** N-alkylation or N-arylation of the amidine can modulate its basicity and steric profile, which in turn affects binding affinity and selectivity.

The Linker: Tuning Flexibility and Spacing

The linker region connects the amidine headgroup(s) to the rest of the molecule and plays a critical role in determining the overall shape, flexibility, and distance between key interaction points.

Key SAR Insights:

- **Length and Rigidity:** The length and rigidity of the linker are crucial for optimal positioning of the amidine groups for target engagement. Studies on bis-amidines have shown that linkers of eight or more carbons can confer moderate antibacterial activity.
- **Heteroatoms in the Linker:** The introduction of heteroatoms (e.g., oxygen, sulfur) into the linker can influence solubility, metabolic stability, and the potential for additional hydrogen bonding interactions.

The Tail Region: Modulating Lipophilicity and Specificity

The tail region of an amidine-containing molecule can be modified to fine-tune its physicochemical properties and introduce additional interactions with the target.

Key SAR Insights:

- **Lipophilicity:** Increasing the lipophilicity of the tail region can enhance membrane permeability and cellular uptake. For example, in a series of sphingosine kinase inhibitors, increasing the linear size of the tail region optimized kinase inhibition.
- **Aromatic and Heterocyclic Groups:** The incorporation of aromatic or heterocyclic rings in the tail can introduce opportunities for π - π stacking or other specific interactions with the target protein, potentially increasing potency and selectivity.

Comparative Analysis: Pentanimidamide Derivatives vs. Alternatives

While specific data for **pentanimidamide** derivatives is limited, we can draw comparisons with well-studied amidine-containing compounds to predict their potential therapeutic applications and SAR.

Compound Class	Core Structure	Key Biological Activities	Structure-Activity Relationship Highlights
Pentanimidamide Analogues (Hypothetical)	Pentyl chain with a terminal amidine group	Predicted antimicrobial, anticancer, antiparasitic	Activity is likely dependent on the nature of substituents on the pentyl chain and the amidine nitrogen. Lipophilic substituents may enhance cell penetration.
Pentamidine Analogues	Two phenylamidine groups linked by a pentoxy chain	Trypanocidal, leishmanicidal, antifungal, antibacterial	The position of the amidine group on the phenyl ring and the nature of the linker are critical for activity.
Nicotinamidine Derivatives	Pyridine ring with an amidine substituent	Antibacterial, anticancer	The substitution pattern on the terminal phenyl ring can modulate activity from cytostatic to cytotoxic.
Sphingosine Kinase Inhibitors	Amidine headgroup with a lipid-like tail	Anticancer, anti-inflammatory	The amidine headgroup is crucial for activity, and increasing the length of the lipophilic tail enhances potency.

Experimental Protocols

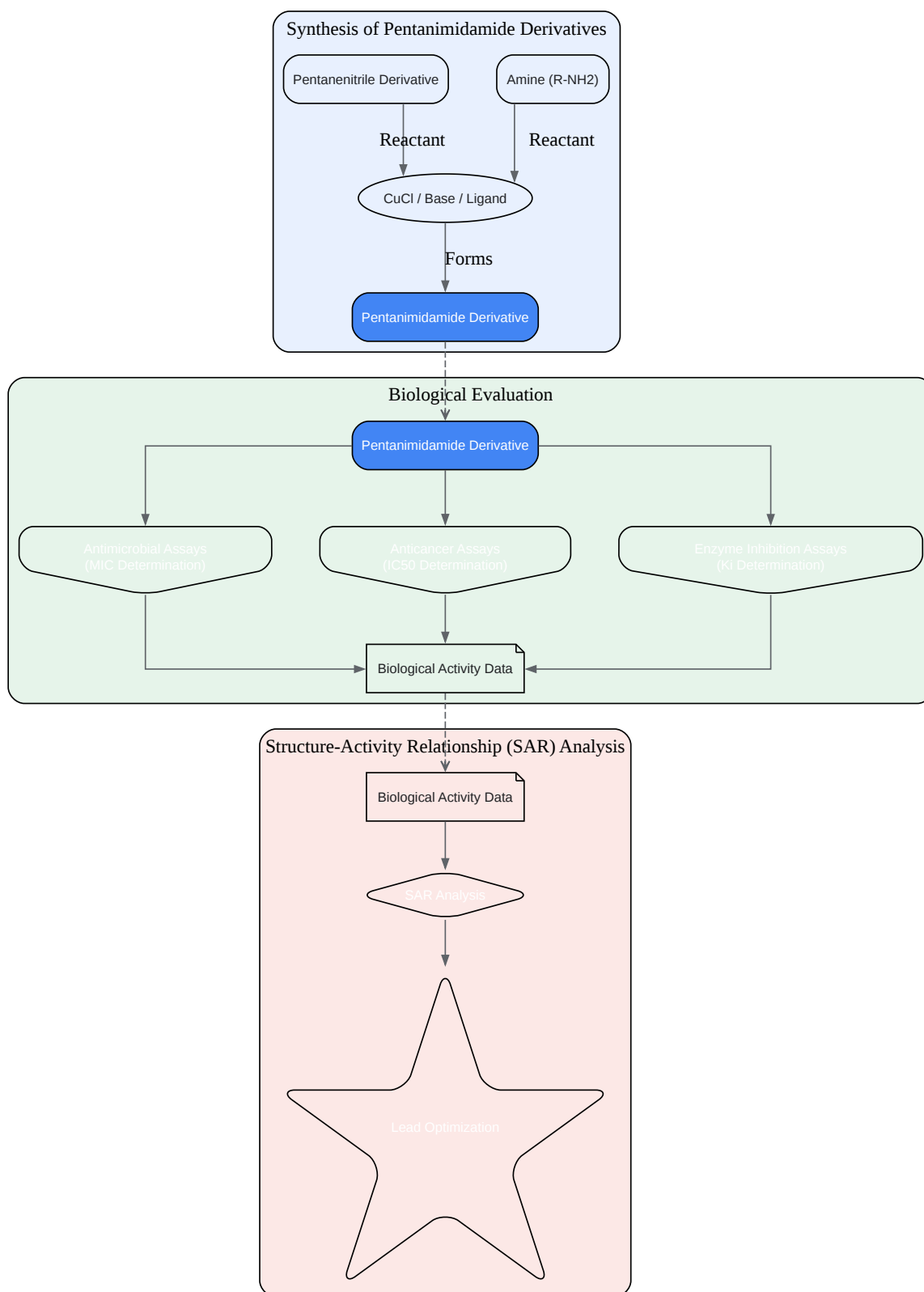
This section provides detailed methodologies for the synthesis and biological evaluation of novel **pentanimidamide** derivatives, based on established protocols for other amidine-containing compounds.

General Synthesis of N-Substituted Amidines

A common and efficient method for the synthesis of N-substituted amidines involves the copper-catalyzed reaction of nitriles with amines.

Step-by-Step Protocol:

- To a reaction vessel, add the nitrile (1.0 mmol), amine (1.2 mmol), CuCl (0.1 mmol), Cs₂CO₃ (2.0 mmol), and 2,2'-bipyridine (0.1 mmol).
- Add 2,2,2-trifluoroethanol (TFE) as the solvent (3 mL).
- Stir the reaction mixture at 100 °C under an oxygen atmosphere for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired amidine.



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Caption: Workflow for the design, synthesis, and evaluation of novel **pentanimidamide** derivatives.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The broth microdilution method is a standard assay to determine the MIC of a compound against various microbial strains.

Step-by-Step Protocol:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
- Prepare a standardized inoculum of the test microorganism and add it to each well.
- Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubate the plates at the appropriate temperature and duration for the specific microorganism.
- The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Activity Assay (IC₅₀ Determination)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Step-by-Step Protocol:

- Seed cancer cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

- Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
- Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Data Presentation

The following tables present hypothetical data for a series of **pentanimidamide** derivatives to illustrate how SAR data can be organized and interpreted.

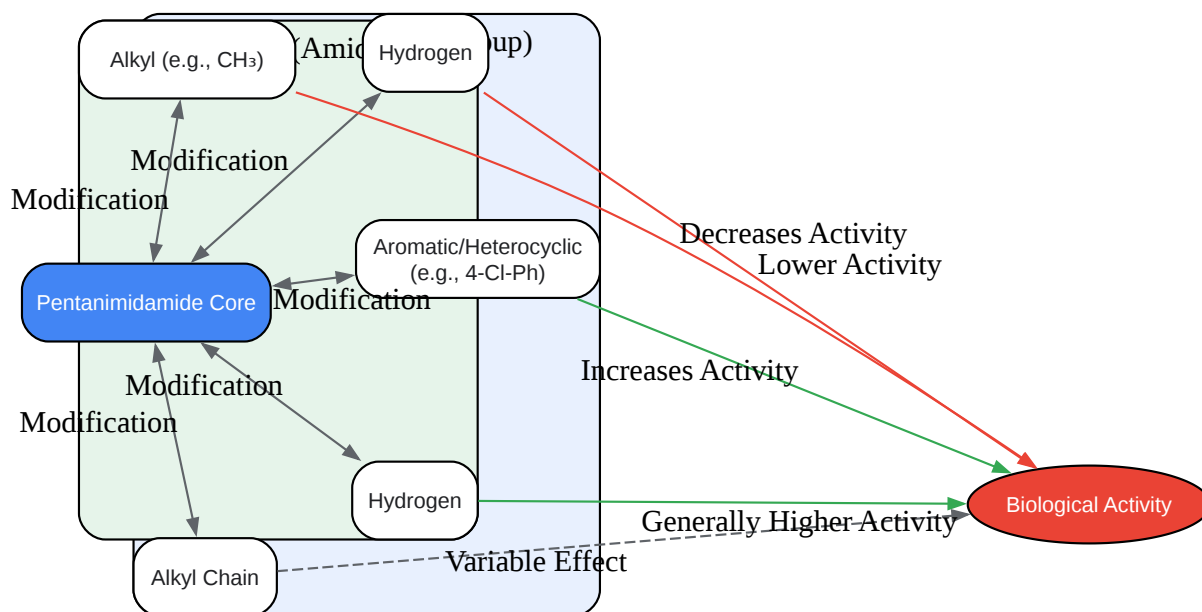
Table 1: Antimicrobial Activity of **Pentanimidamide** Derivatives

Compound	R ¹ Substituent	R ² Substituent	MIC (µg/mL) vs. <i>S. aureus</i>	MIC (µg/mL) vs. <i>E. coli</i>
PA-1	H	H	64	128
PA-2	4-Cl-Ph	H	16	32
PA-3	4-MeO-Ph	H	32	64
PA-4	H	CH ₃	128	>256
PA-5	4-Cl-Ph	CH ₃	32	64

Table 2: Anticancer Activity of **Pentanimidamide** Derivatives

Compound	R ¹ Substituent	R ² Substituent	IC ₅₀ (μM) vs. MCF-7	IC ₅₀ (μM) vs. HeLa
PA-1	H	H	>100	>100
PA-2	4-Cl-Ph	H	12.5	15.2
PA-3	4-MeO-Ph	H	25.8	30.1
PA-4	H	CH ₃	>100	>100
PA-5	4-Cl-Ph	CH ₃	28.1	35.6

Visualization of Key Relationships



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Caption: Key structure-activity relationships for hypothetical **pentanimidamide** derivatives.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding the structure-activity relationships of novel **pentanimidamide** derivatives by drawing parallels with other amidine-containing compounds. The amidine moiety is a versatile and powerful tool in drug design, and by systematically modifying the core structure, linker, and tail regions, it is possible to develop potent and selective therapeutic agents.

Future research in this area should focus on the synthesis and biological evaluation of a diverse library of **pentanimidamide** derivatives to establish concrete SAR data for this specific class of compounds. This will enable the validation of the principles outlined in this guide and facilitate the discovery of new lead compounds for a variety of diseases.

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